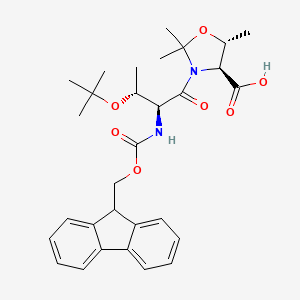
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13CLFNO. It has a molecular weight of 205.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3 . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.2 . It is a liquid at room temperature . The melting point is reported to be between 89-91 degrees Celsius .Applications De Recherche Scientifique
Antibacterial Activity
- Synthesis for Antibacterial Applications : 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, synthesized through the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, demonstrate significant antibacterial activity. These compounds, including their hydrochlorides, have been shown to possess high efficacy against bacterial strains (N. S. Arutyunyan et al., 2017).
Antimicrobial Activity
- Novel Schiff Bases for Antimicrobial Use : The compound has been used to synthesize Schiff bases with antimicrobial properties. These bases are created using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and show excellent activity against various microorganisms (Divyaraj Puthran et al., 2019).
Histochemical Applications
- Histochemical Demonstrations : In histochemistry, the compound aids in demonstrating tryptamines and 3-methoxylated phenylethylamines. It catalyzes the formation of fluorophores in reactions involving formaldehyde, improving fluorescence yield significantly (A. Björklund & U. Stenevi, 1970).
Chemical Synthesis
- Synthesis of Cytotoxic Agents : This compound has been used in the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, potential cytotoxic agents for cancer treatment. The synthesis involves Mannich reactions and has yielded promising results (E. Mete et al., 2007).
Environmental Studies
- Degradation by Fungi : Studies have also focused on the degradation of methoxychlor, a compound structurally related to 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine, by fungi like Phanerochaete chrysosporium. This research is crucial for understanding the environmental impact and biodegradation pathways of such compounds (M. Grifoll & K. Hammel, 1997).
Propriétés
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQJXEXCMWBMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)







![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)




